2,5-Dimethyl-1,4-dithiane-2,5-diol

Catalog No.
S1488983
CAS No.
55704-78-4
M.F
C6H12O2S2
M. Wt
180.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-1,4-dithiane-2,5-diol

CAS Number

55704-78-4

Product Name

2,5-Dimethyl-1,4-dithiane-2,5-diol

IUPAC Name

2,5-dimethyl-1,4-dithiane-2,5-diol

Molecular Formula

C6H12O2S2

Molecular Weight

180.3 g/mol

InChI

InChI=1S/C6H12O2S2/c1-5(7)3-10-6(2,8)4-9-5/h7-8H,3-4H2,1-2H3

InChI Key

NHKIYYMFGJBOTK-UHFFFAOYSA-N

SMILES

CC1(CSC(CS1)(C)O)O

solubility

slightly soluble in water; soluble in alcohol

Synonyms

4-Dithiane-2,5-diol,2,5-dimethyl-1;5-diol,2,5-dimethyl-4-dithiane-2;2,5-dimethyl-2,5-dihydroxy-1,4-disulphocyclohexane;1,4-Dithiane-2,5-diol, 2,5-dimethyl-;2,5-DIHYDROXY-2,5-DIMETHYL-1,4-DITHIANE 95+%;2,5-Dihydroxy-2,5-dimethyl-1,4-dithiane;2,5-Dimet

Canonical SMILES

CC1(CSC(CS1)(C)O)O

The exact mass of the compound 2,5-Dimethyl-1,4-dithiane-2,5-diol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176174. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2,5-Dimethyl-1,4-dithiane-2,5-diol (CAS 55704-78-4) is a sulfur-containing cyclic diol that functions as the stable dimeric form of the highly reactive 1-mercaptopropan-2-one (mercaptoacetone) [1]. In industrial and research procurement, it is primarily sourced for two distinct applications: as a robust, handleable precursor for the synthesis of complex sulfur-containing heterocycles (such as thiazolines and dihydrothiophenes) via annulation reactions, and as a high-impact aroma chemical (FEMA 3450) imparting intense roasted meaty and chicken-broth notes [2]. By acting as a latent source of its monomeric counterpart, this compound circumvents the severe stability and handling issues associated with low-molecular-weight thiols and thioaldehydes, making it a critical building block in both medicinal chemistry and advanced flavor formulation [3].

Substituting 2,5-Dimethyl-1,4-dithiane-2,5-diol with its non-methylated analog (1,4-dithiane-2,5-diol) or attempting to use monomeric 1-mercaptopropan-2-one fundamentally alters process outcomes. The monomeric form is notoriously unstable, rapidly undergoing oxidation and uncontrolled polymerization, which precludes accurate stoichiometric dosing and long-term storage [1]. Conversely, while the non-methylated dithiane dimer is stable, it lacks the critical methyl groups required to generate 4-methyl-substituted heterocycles in downstream [3+2] or [3+3] annulations [2]. In flavor applications, substituting this compound with other sulfurous Maillard products (like methional or 2-methyl-3-furanthiol) shifts the sensory profile from the specific target of chicken broth to generic beef or potato notes, eliminating the intended organoleptic signature [3].

Precursor Stability and Dosing Reliability

Monomeric 1-mercaptopropan-2-one is a highly reactive liquid that degrades rapidly via oxidation and polymerization, making it unsuitable for commercial storage or precise synthetic dosing. In contrast, 2,5-Dimethyl-1,4-dithiane-2,5-diol is a stable crystalline solid that maintains its integrity over extended storage periods under standard laboratory conditions [1]. When subjected to basic or thermal conditions in situ, the dimer efficiently dissociates to yield the active monomeric species[2]. This physical state difference allows for exact gravimetric dosing and eliminates the need for hazardous, on-demand generation of the monomer.

Evidence DimensionPhysical state and handling stability
Target Compound DataStable solid; allows precise gravimetric dosing and long-term storage
Comparator Or BaselineMonomeric 1-mercaptopropan-2-one (unstable liquid, rapid polymerization)
Quantified DifferenceTransforms a highly unstable, short-lived intermediate into a shelf-stable, weighable solid reagent
ConditionsStandard laboratory storage and stoichiometric reaction setup

Procurement of the stable dimer is essential for ensuring reproducible yields and avoiding the logistical failures associated with handling unstable monomeric thioketones.

Yield Optimization in Multicomponent Asinger Reactions

In the synthesis of 2,4-disubstituted thiazolines, utilizing 2,5-Dimethyl-1,4-dithiane-2,5-diol as the sulfur source significantly outperforms traditional Asinger reaction conditions. Studies have demonstrated that reacting this dimer directly with diverse aldehydes and ammonia under microwave irradiation yields target thiazolines in up to 90% yield [1]. This approach avoids the secondary nucleophilic substitutions and lower efficiencies typically encountered when using the conventional 2-haloketone and sodium hydrosulfide (NaSH) system, often improving overall yields by 20% or more [2].

Evidence DimensionThiazoline synthesis yield and reaction efficiency
Target Compound DataUp to 90% yield using the 2,5-Dimethyl-1,4-dithiane-2,5-diol precursor
Comparator Or BaselineTraditional 2-haloketone/NaSH system (lower yields, prone to side reactions)
Quantified Difference~20% yield improvement and elimination of secondary nucleophilic substitutions
ConditionsMicrowave-assisted multicomponent Asinger reaction with aldehydes and NH3

Process chemists should select this dimer to streamline the synthesis of pharmaceutical thiazoline scaffolds, reducing byproduct formation and improving overall throughput.

Structural Specificity in Annulation Reactions

The presence of the methyl groups at the 2 and 5 positions of the dithiane ring dictates the final substitution pattern of heterocycles formed via annulation. When 2,5-Dimethyl-1,4-dithiane-2,5-diol is used in organocatalytic [3+2] annulations with azlactones, or[3+3] annulations with cyclopropane diesters, it exclusively yields methyl-substituted derivatives (e.g., 4-methyl-dihydrothiophenes or specific tetrahydrothiopyranols) [1]. Substituting this reagent with 1,4-dithiane-2,5-diol results in the unmethylated analogs, fundamentally altering the steric and electronic properties of the resulting scaffold [2].

Evidence DimensionProduct substitution pattern
Target Compound DataYields exclusively methyl-substituted heterocycles (e.g., 4-methyl-dihydrothiophenes)
Comparator Or Baseline1,4-dithiane-2,5-diol (yields unmethylated heterocycles)
Quantified Difference100% specific installation of the target methyl group vs. complete absence
Conditions[3+2] and [3+3] annulation reactions

Buyers must procure the specific methylated dimer to achieve the exact structural and steric requirements of their target bioactive molecules.

Flavor Impact and Aromatic Threshold

As a high-impact aroma chemical, 2,5-Dimethyl-1,4-dithiane-2,5-diol provides a potent roasted meaty and chicken-broth profile with a taste threshold effective at approximately 2 ppm[1]. Unlike highly volatile monomeric sulfur compounds such as methional or dimethyl sulfide, the dimeric structure of this compound allows it to act as a latent flavor reservoir in complex food matrices, slowly releasing its intense organoleptic properties during thermal processing [2]. This provides a more stable and sustained flavor release profile compared to direct addition of volatile thiols.

Evidence DimensionFlavor stability and release profile
Target Compound DataSustained release of chicken-broth/meaty notes (effective at 2 ppm)
Comparator Or BaselineHighly volatile monomeric thiols (rapid flash-off during processing)
Quantified DifferenceProvides a stable, latent flavor reservoir vs. immediate volatilization
ConditionsThermal processing and flavor formulation in food matrices

Flavor formulators prioritize this compound to achieve authentic, long-lasting poultry and roasted meat profiles that survive industrial thermal processing.

Synthesis of Thiazoline and Dihydrothiophene Scaffolds

Due to its ability to act as a stable, weighable source of 1-mercaptopropan-2-one, this compound is the premier choice for multicomponent Asinger reactions and[3+2]/[3+3] annulations [1]. It is highly recommended for medicinal chemistry programs requiring the efficient, high-yield construction of 2,4-disubstituted thiazolines or 4-methyl-dihydrothiophenes without the handling risks of volatile thioketones [2].

Formulation of Savory and Poultry Flavorings

In the food and beverage industry, 2,5-Dimethyl-1,4-dithiane-2,5-diol is utilized as a high-impact aroma chemical (FEMA 3450)[3]. It is a targeted procurement choice for developing authentic chicken broth, roasted meat, and savory flavor profiles, particularly in products that undergo thermal processing where its latent release properties ensure sustained flavor integrity [4].

Precursor for Advanced Organocatalytic Methodologies

The compound is increasingly selected for advanced organocatalytic domino reactions. Its dual electrophilic and nucleophilic sites, combined with its specific methylation pattern, make it an ideal substrate for testing new asymmetric catalysts aimed at synthesizing enantioenriched sulfur heterocycles [2].

Physical Description

white crystalline solid

XLogP3

0.6

UNII

N99176196Z

GHS Hazard Statements

Aggregated GHS information provided by 1376 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

55704-78-4

Wikipedia

2,5-dimethyl-2,5-dihydroxy-1,4-dithiane

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,4-Dithiane-2,5-diol, 2,5-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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